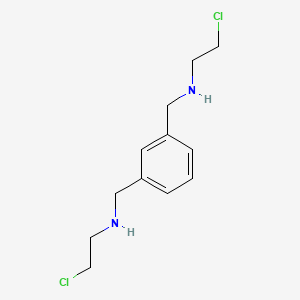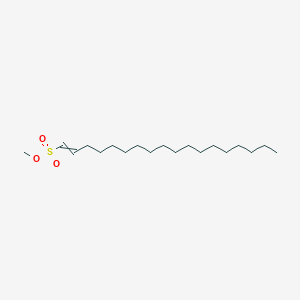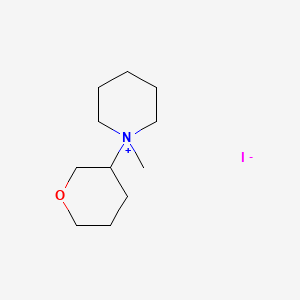![molecular formula C19H9NO5 B14483826 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 64887-41-8](/img/structure/B14483826.png)
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound that features a fused ring system combining benzoxazole and pyran structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with salicylaldehyde to form the benzoxazole ring, followed by cyclization with appropriate reagents to form the pyran ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyran rings .
科学的研究の応用
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in oxidative stress or cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent compound used in various industrial applications.
3-(1,3-Benzoxazol-2-yl)-2-pyridinol: Shares structural similarities and is used in similar research contexts.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its unique fused ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
64887-41-8 |
|---|---|
分子式 |
C19H9NO5 |
分子量 |
331.3 g/mol |
IUPAC名 |
3-(1,3-benzoxazol-2-yl)pyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H9NO5/c21-18-11-9-12(17-20-13-6-2-4-8-15(13)23-17)19(22)25-16(11)10-5-1-3-7-14(10)24-18/h1-9H |
InChIキー |
AGSDULBLVMKBBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)










![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)

